Product packaging for 2-[(3-Chlorobenzyl)oxy]-1-ethanol(Cat. No.:CAS No. 478257-99-7)

2-[(3-Chlorobenzyl)oxy]-1-ethanol

Cat. No.: B2541367
CAS No.: 478257-99-7
M. Wt: 186.64
InChI Key: NNAYEKVPAWDFCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Direct Etherification Approaches

Direct etherification methods offer a straightforward route to the target molecule by forming the ether linkage in a single key step.

The Williamson ether synthesis is a cornerstone of ether formation in organic chemistry. masterorganicchemistry.comchem-station.com This method involves the reaction of an alkoxide with a primary alkyl halide. libretexts.orglibretexts.org In the context of 2-[(3-Chlorobenzyl)oxy]-1-ethanol synthesis, this would typically involve the reaction of a 3-chlorobenzyl halide, such as 3-chlorobenzyl bromide or 3-chlorobenzyl chloride, with ethylene (B1197577) glycol in the presence of a base. The base deprotonates one of the hydroxyl groups of ethylene glycol to form an alkoxide, which then acts as a nucleophile, attacking the benzylic carbon of the 3-chlorobenzyl halide and displacing the halide to form the ether bond.

The choice of base and solvent is crucial for the success of this reaction. Strong bases like sodium hydride (NaH) are often employed to ensure complete deprotonation of the alcohol. libretexts.org The reaction is typically carried out in an aprotic solvent, such as tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF), to avoid unwanted side reactions. chem-station.com

A specific example involves the reaction of 3-chlorobenzyl bromide with aminoethanol and NaH to produce aminoethyl 3-chlorobenzyl ether. sigmaaldrich.com While not a direct synthesis of the target compound, it demonstrates the applicability of the Williamson ether synthesis with a related functionalized ethanol (B145695).

For the synthesis of unsymmetrical ethers, the Williamson synthesis is often the preferred method. chem-station.com It is important to select the appropriate combination of reactants to maximize the yield of the desired ether and minimize side reactions, such as elimination, which can occur with secondary and tertiary alkyl halides. masterorganicchemistry.comlibretexts.org

Recent advancements have led to the development of coupling reactions that can form benzylic ethers directly from benzyl (B1604629) alcohols. chemrxiv.orgacs.org These methods often utilize transition metal catalysts to facilitate the C-O bond formation. For instance, a copper-catalyzed oxidative cross-coupling of benzylic C-H bonds with alcohols has been demonstrated to produce benzyl ethers. chemrxiv.org While a direct application to this compound is not explicitly detailed, the methodology shows promise for coupling 3-chlorobenzyl alcohol with ethylene glycol or a protected derivative.

Palladium-catalyzed C-O cross-coupling reactions have also emerged as a powerful tool for the synthesis of alkyl aryl ethers. nih.gov These reactions typically involve an aryl halide and an alcohol, but adaptations for benzyl alcohol coupling partners are conceivable. The choice of ligand is critical in these systems to promote efficient coupling, especially with unactivated substrates. nih.gov

Furthermore, multicomponent coupling reactions offer an efficient pathway to complex molecules. A notable example is the iron(III)-catalyzed reaction of catechols, benzyl alcohols, and ammonium (B1175870) acetate (B1210297) to synthesize benzoxazoles, demonstrating the versatility of benzyl alcohol in coupling reactions. acs.org

Catalytic O-alkylation provides an alternative to traditional methods. These reactions often proceed under milder conditions and can offer higher selectivity. For example, a copper-based catalytic system has been developed for the α-alkylation of aryl acetonitriles with benzyl alcohols. nih.gov While this reaction forms a C-C bond, the underlying principle of activating the benzyl alcohol for nucleophilic attack could be adapted for etherification.

Another approach involves the use of single-atom catalysts. A catalyst with Zn-N4 motifs has been shown to be effective in alcohol-mediated alkylation and transfer hydrogenation reactions, using biomass-derived alcohols as both alkylating agents and hydrogen donors. nih.gov This highlights the potential for developing sustainable catalytic methods for ether synthesis.

Multistep Synthetic Routes and Intermediate Formation

Multistep syntheses provide greater flexibility and control over the final product by proceeding through stable intermediates. youtube.comlibretexts.org

The synthesis of this compound often begins with the preparation of a suitable 3-chlorobenzyl halide.

3-Chlorobenzyl Bromide: This compound can be synthesized from 3-chlorotoluene (B144806) by heating it with N-bromosuccinimide and a radical initiator like benzoyl peroxide in a suitable solvent such as carbon tetrachloride. prepchem.com It is a versatile reagent used in the synthesis of various compounds, including thioethers and benzimidazoles. sigmaaldrich.comfishersci.ca

3-Chlorobenzyl Chloride: This intermediate can be produced industrially from m-chlorotoluene through chlorination. It is a key precursor in the synthesis of pharmaceuticals and agrochemicals. chemicalbull.com The synthesis can also be achieved by the chlorination of m-nitrotoluene, followed by further transformations. Another route involves the chlorination of o-chlorobenzaldehyde to produce o-chlorobenzoyl chloride, which is analogous to the synthesis of benzyl chlorides. orgsyn.org A patented method describes the preparation of o-chlorobenzyl chloride from o-chlorotoluene via chlorination and subsequent fractional distillation. google.com

The following table summarizes the key properties of these intermediates:

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)
3-Chlorobenzyl bromide766-80-3C7H6BrCl205.48109-110 / 12 mmHg sigmaaldrich.com
3-Chlorobenzyl chloride620-20-2C7H6Cl2161.03Not specified

This table is populated with data from available search results. sigmaaldrich.com

The other key component in the synthesis is ethylene glycol (1,2-ethanediol) or a derivative. To achieve selective mono-alkylation, it is often necessary to protect one of the hydroxyl groups of ethylene glycol before the etherification step. Alternatively, a large excess of ethylene glycol can be used to favor the formation of the mono-substituted product.

A related synthesis involves the reaction of 3-chlorophenethyl alcohol with dibromotriphenylphosphorane to yield 3-chlorophenethyl bromide, demonstrating a method for activating an alcohol for subsequent reactions. While not directly involving ethylene glycol, this illustrates a strategy for functionalizing an alcohol in a multistep sequence.

In a different approach, m-chlorobenzaldehyde can be used as a starting material. It can be converted to 3-chlorobenzyl alcohol through reduction. nih.gov For example, p-chlorobenzaldehyde can be reduced to p-chlorobenzyl alcohol in a Cannizzaro reaction. rsc.org The resulting 3-chlorobenzyl alcohol can then be used in the coupling reactions described earlier.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H11ClO2 B2541367 2-[(3-Chlorobenzyl)oxy]-1-ethanol CAS No. 478257-99-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(3-chlorophenyl)methoxy]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClO2/c10-9-3-1-2-8(6-9)7-12-5-4-11/h1-3,6,11H,4-5,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNAYEKVPAWDFCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)COCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 3 Chlorobenzyl Oxy 1 Ethanol

Emerging and Sustainable Synthesis Considerations

In recent years, the principles of green chemistry have spurred significant research into developing more environmentally benign and efficient methods for chemical synthesis. For the production of ethers like 2-[(3-Chlorobenzyl)oxy]-1-ethanol, this has led to a focus on minimizing or eliminating hazardous organic solvents and exploring the use of biocatalysts to perform reactions under milder conditions. These emerging strategies aim to reduce waste, energy consumption, and the use of toxic reagents typically associated with traditional methods like the Williamson ether synthesis, which often involves strong bases and polar aprotic solvents.

Development of Solvent-Free or Reduced-Solvent Reaction Conditions

A primary goal in sustainable chemistry is the reduction or elimination of volatile organic solvents (VOCs), which contribute to environmental pollution and pose safety risks. The synthesis of benzyl (B1604629) ethers, a class of compounds to which this compound belongs, has been a key area for the development of solvent-free reaction conditions.

One effective approach involves performing the Williamson ether synthesis under solvent-free or high-concentration conditions. Research has demonstrated that the reaction between an alcohol and a benzyl halide can proceed efficiently in the presence of a solid base without a solvent medium. ias.ac.in For instance, the benzylation of various alcohols with benzyl bromide has been successfully carried out using solid potassium hydroxide (B78521) pellets, resulting in high yields of the corresponding benzyl ethers. ias.ac.in This method avoids the need for a separate solvent, simplifying the workup process and reducing chemical waste.

Another strategy employs phase-transfer catalysis (PTC) under microwave irradiation. While these conditions can be more drastic, requiring specialized equipment, they have been shown to facilitate the solvent-free preparation of allyl and benzyl ethers using a combination of potassium carbonate and potassium hydroxide as the base. ias.ac.in

More recently, iron salts have been explored as eco-friendly catalysts for etherification. A study demonstrated the symmetrical etherification of benzyl alcohols using iron(III) chloride hexahydrate (FeCl₃·6H₂O) in propylene (B89431) carbonate, a green and recyclable solvent. researchgate.netnih.gov This system also showed promise for the cross-etherification of secondary benzylic alcohols with primary alcohols. nih.gov Such methods represent a significant step towards more sustainable chemical production by replacing hazardous solvents with more benign alternatives.

Table 1: Examples of Reduced-Solvent or Solvent-Free Benzyl Ether Synthesis

Reactants Catalyst/Base Conditions Solvent Yield Reference
Various Alcohols + Benzyl Bromide Solid KOH pellets Room Temperature None High ias.ac.in
Alcohols + Benzyl Bromide K₂CO₃ / KOH Microwave Irradiation None Not specified ias.ac.in
Benzyl Alcohols FeCl₃·6H₂O (5 mol%) 100 °C Propylene Carbonate 53-91% researchgate.netnih.gov

Enzymatic Synthesis and Biocatalytic Approaches (where applicable to related alcohol/ether systems)

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a powerful and sustainable alternative to traditional chemical methods. Lipases are particularly versatile enzymes that are widely used in organic synthesis due to their stability in organic solvents, broad substrate specificity, and high enantioselectivity, without the need for cofactors. nih.gov While primarily known for catalyzing ester hydrolysis, lipases can be used in reverse to synthesize esters and, in some cases, ethers under mild, environmentally friendly conditions. mdpi.com

The application of lipases to the direct synthesis of ethers like this compound is an emerging area. The synthesis generally proceeds via esterification or transesterification reactions. mdpi.com For instance, the immobilized lipase (B570770) from Candida antarctica B (commonly known as Novozym 435) is a highly effective biocatalyst for the synthesis of various esters in solvent-free systems or in green solvents. nih.govthescipub.com Studies on the synthesis of alkyl esters have shown that high conversions can be achieved by optimizing reaction parameters such as temperature, enzyme loading, and substrate molar ratio, often in the absence of any organic solvent. nih.govthescipub.com

Although direct enzymatic synthesis of this specific chloro-substituted benzyl ether is not extensively documented, the principles derived from related systems are highly applicable. Lipase-catalyzed reactions are typically conducted under mild temperature conditions (e.g., 60-80 °C) and can be performed in solvent-free media, which aligns perfectly with the goals of green chemistry. nih.govthescipub.com The reaction involves the activation of an alcohol to form an ether linkage, and the chemo- and regioselectivity of enzymes can be advantageous in complex molecules.

Furthermore, enzymatic approaches can be integrated into cascade reactions. For example, a peroxygenase can be used to oxidize a racemic alcohol to a ketone, which is then enantioselectively reduced by an alcohol dehydrogenase (ADH) to yield an enantiopure alcohol. acs.org This highlights the potential for creating complex chiral building blocks for further synthesis using biocatalytic methods. The development of these biocatalytic systems provides a promising pathway toward the sustainable production of fine chemicals and pharmaceutical intermediates.

Table 2: Biocatalytic Approaches Relevant to Alcohol Functionalization

Reaction Type Enzyme(s) Substrates Key Feature Reference
Ester Synthesis Novozym 435 (Immobilized Candida antarctica lipase B) 2-Ethylhexanol + 2-Methylhexanoic Acid Solvent-free synthesis of branched-chain esters with high conversion (99.74%). nih.gov nih.gov
Transesterification Novozym 435 Palm Kernel Oil + Dialkyl Carbonates Solvent-free system showing higher conversion than using short-chain alcohols. thescipub.com thescipub.com
Kinetic Resolution Candida rugosa lipase (CRL), Candida antarctica lipase B (CAL-B) Racemic 1,4-Dihydropyridines Enantioselective hydrolysis to produce chiral intermediates. nih.gov nih.gov

Chemical Reactivity and Transformations of 2 3 Chlorobenzyl Oxy 1 Ethanol

Reactions of the Primary Alcohol Functionality

The primary alcohol group is a versatile functional handle that can undergo oxidation, esterification, etherification, and halogenation reactions.

The primary alcohol in 2-[(3-Chlorobenzyl)oxy]-1-ethanol can be selectively oxidized to form either an aldehyde or a carboxylic acid. The outcome of the reaction is highly dependent on the oxidizing agent and the reaction conditions employed. libretexts.org

Mild oxidizing agents can achieve the partial oxidation to 2-[(3-Chlorobenzyl)oxy]acetaldehyde. To prevent further oxidation to the carboxylic acid, the aldehyde can be distilled off as it forms. libretexts.org Reagents like Pyridinium chlorochromate (PCC) are known for their ability to oxidize primary alcohols to aldehydes with good yields. britannica.com More recently, catalytic systems, such as those using silver N-heterocyclic carbene (Ag-NHC) complexes, have been developed for the selective aerobic oxidation of alcohols to aldehydes under mild conditions. nih.govorganic-chemistry.org Another advanced method involves photoelectrochemical (PEC) processes using mediators like TEMPO (2,2,6,6-tetramethylpiperidinooxy) to achieve highly selective oxidation to aldehydes. nih.gov

Stronger oxidizing agents, such as chromic acid (generated from sodium dichromate and sulfuric acid) or potassium permanganate (B83412), will oxidize the primary alcohol first to the aldehyde and then further to the corresponding carboxylic acid, 2-[(3-Chlorobenzyl)oxy]acetic acid. libretexts.orgbritannica.com In this two-step process, an oxygen atom is essentially inserted between the carbon and hydrogen of the aldehyde group. libretexts.org

Product Reagent(s) Reaction Conditions Selectivity
2-[(3-Chlorobenzyl)oxy]acetaldehydePyridinium chlorochromate (PCC)Anhydrous solvent (e.g., dichloromethane)High for aldehyde
2-[(3-Chlorobenzyl)oxy]acetaldehydeAg-NHC complex / BaseDry air or oxygen, mild temperatureHigh for aldehyde organic-chemistry.org
2-[(3-Chlorobenzyl)oxy]acetic acidPotassium permanganate (KMnO₄)Basic, then acidic workupHigh for carboxylic acid
2-[(3-Chlorobenzyl)oxy]acetic acidChromic acid (H₂CrO₄)Aqueous acid, heatHigh for carboxylic acid britannica.com

The hydroxyl group of this compound can react with carboxylic acids or their derivatives (such as acyl chlorides or anhydrides) in the presence of an acid catalyst to form esters. This reaction, known as esterification, is a common transformation for alcohols.

Furthermore, the primary alcohol can be converted into another ether through reactions like the Williamson ether synthesis. This would involve deprotonating the alcohol with a strong base to form an alkoxide, which then acts as a nucleophile to attack an alkyl halide. This would result in a molecule with two ether linkages. Depending on the conditions, dehydration between two molecules of the alcohol can also lead to the formation of an ether, though this is more common for simpler alcohols. libretexts.org

The hydroxyl group of this compound can be replaced by a halogen atom (Cl, Br, or I) to yield a 1-chloro-3-[(2-haloethoxy)methyl]benzene derivative. This nucleophilic substitution reaction typically requires converting the hydroxyl group into a better leaving group. csueastbay.edu

Reacting the alcohol with hydrohalic acids (HBr or HI) proceeds through an SN2 mechanism for primary alcohols. libretexts.org The reaction is initiated by the protonation of the hydroxyl group by the strong acid, forming a good leaving group (water). masterorganicchemistry.com The halide anion then acts as a nucleophile, attacking the carbon and displacing the water molecule. masterorganicchemistry.com Reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) are also effective for converting primary alcohols to the corresponding alkyl chlorides and bromides, respectively, via an SN2 pathway. csueastbay.edu

Halogenating Agent Product Mechanism
Thionyl chloride (SOCl₂)1-Chloro-3-[(2-chloroethoxy)methyl]benzeneSN2
Phosphorus tribromide (PBr₃)1-Bromo-3-[(2-bromoethoxy)methyl]benzeneSN2
Hydrobromic acid (HBr)1-Bromo-3-[(2-bromoethoxy)methyl]benzeneSN2
Hydroiodic acid (HI)1-Iodo-3-[(2-iodoethoxy)methyl]benzeneSN2

Reactivity and Cleavage of the Benzyl (B1604629) Ether Linkage

Ethers are generally unreactive functional groups, which is why they are often used as solvents. libretexts.orgpressbooks.pub However, the C-O bond of an ether can be cleaved under specific conditions, most commonly with strong acids. libretexts.orgpressbooks.pub

The cleavage of the benzyl ether in this compound with a strong acid like HBr or HI is a well-established reaction. The first step in this process is the protonation of the ether oxygen by the strong acid. masterorganicchemistry.com This converts the alkoxy group into a good leaving group (an alcohol). masterorganicchemistry.com

Due to the structure of this compound, the subsequent step can proceed via different pathways. The C-O bond to the primary carbon of the ethylene (B1197577) glycol moiety would likely cleave via an SN2 mechanism, where a halide ion attacks the less sterically hindered carbon. pressbooks.pub

However, the benzylic C-O bond is more prone to cleavage via an SN1 mechanism. libretexts.orgpressbooks.pub This is because the benzyl group can form a relatively stable carbocation intermediate. libretexts.orgpressbooks.pubstackexchange.com Therefore, upon protonation of the ether oxygen, the C-O bond can break to form ethylene glycol and a stable 3-chlorobenzyl carbocation. This carbocation is then attacked by the halide nucleophile to form the 3-chlorobenzyl halide. Given the stability of the benzylic carbocation, the SN1 pathway is generally favored for the cleavage of benzyl ethers. stackexchange.comlibretexts.org

In some cases, particularly with tertiary alkyl groups and a strong acid with a poor nucleophile as a conjugate base (like trifluoroacetic acid), an E1 elimination pathway can occur, leading to an alkene. libretexts.orgpressbooks.pub While the benzyl group in the target molecule is not tertiary, rearrangement possibilities in related structures can sometimes lead to elimination products.

The general outcome of acid-catalyzed cleavage of this compound would be the formation of 3-chlorobenzyl alcohol (which can be further converted to 3-chlorobenzyl halide with excess acid) and ethylene glycol, or their halogenated derivatives depending on the reaction conditions.

Reaction Pathway Key Intermediate Products Rationale
SN13-Chlorobenzyl carbocation3-Chlorobenzyl halide + Ethylene glycolFavored due to the stability of the benzylic carbocation. libretexts.orgpressbooks.pubstackexchange.com
SN2-3-Chlorobenzyl alcohol + 2-HaloethanolPossible at the less hindered primary carbon. pressbooks.pub
E1CarbocationAlkene + AlcoholLess likely for this specific substrate but possible under certain conditions. libretexts.orgpressbooks.pub

The benzyl ether linkage can also be cleaved under oxidative conditions. This method can offer a milder alternative to acid-catalyzed cleavage. Reagents such as 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) are known to effectively deprotect benzyl ethers, often under photoirradiation. organic-chemistry.org Another method involves using 4-acetamido-2,2,6,6-tetramethylpiperidine-1-oxoammonium tetrafluoroborate, which cleaves benzylic ethers to yield aromatic aldehydes and alcohols. organic-chemistry.org

Ozone can also be used for the oxidative removal of benzyl ether protecting groups, typically yielding a benzoic ester, benzoic acid, and the corresponding alcohol. organic-chemistry.org Furthermore, certain enzymes, like fungal peroxygenases, can catalyze the H₂O₂-dependent cleavage of ethers. nih.gov These reactions often proceed via a mechanism that oxidizes the ether to a hemiacetal, which then hydrolyzes to an aldehyde and an alcohol. nih.gov For this compound, this would likely yield 3-chlorobenzaldehyde (B42229) and ethylene glycol.

Reductive Cleavage and Hydrogenolysis

The benzyl ether linkage in this compound is susceptible to cleavage under reductive conditions, a process known as hydrogenolysis. This reaction typically involves the use of hydrogen gas and a metal catalyst, such as palladium on carbon (Pd/C). nacatsoc.orgambeed.com The primary outcome of this transformation is the cleavage of the carbon-oxygen bond of the ether, yielding 3-chlorotoluene (B144806) and ethylene glycol.

A significant challenge in the hydrogenolysis of this compound is the potential for simultaneous dehalogenation, where the chlorine atom on the aromatic ring is also replaced by a hydrogen atom. nacatsoc.org The selectivity between debenzylation and dehalogenation is a critical consideration in synthetic applications. nacatsoc.org Studies have shown that with careful selection of the catalyst and control of reaction conditions, such as temperature and pressure, high selectivity for the desired debenzylation product can be achieved, minimizing the formation of dechlorinated byproducts. nacatsoc.org For instance, using a specific supported palladium catalyst under controlled hydrogen pressure can lead to over 99% selectivity for the debenzylated product. nacatsoc.org

Alternative methods for benzyl ether cleavage that may be applicable include the use of strong acids or transfer hydrogenation, although the latter often requires a significant amount of palladium catalyst when formic acid is used as the hydrogen donor. organic-chemistry.org The choice of solvent can also influence the reaction's efficiency; for example, palladium on carbon is highly effective in ethanol (B145695) for hydrogenolysis. researchgate.netrsc.org

Stability and Degradation Pathways under Diverse Chemical Environments

The stability of this compound is influenced by the chemical environment. The ether linkage is generally stable under neutral and basic conditions. However, strong acidic conditions can promote cleavage of the benzyl ether. organic-chemistry.org

The chlorinated aromatic ring is relatively stable but can undergo degradation under specific harsh conditions. The primary alcohol group can be oxidized to an aldehyde and subsequently to a carboxylic acid. mdpi.com

One potential degradation pathway involves the initial oxidation of the alcohol to form 2-[(3-chlorobenzyl)oxy]acetaldehyde, which can be further oxidized to 2-[(3-chlorobenzyl)oxy]acetic acid. Under certain biological or harsh chemical conditions, the ether bond might be cleaved. For instance, some microorganisms can degrade similar chloroaromatic compounds, often initiating the process with oxidation or dehalogenation. nih.gov

Transformations Involving the Chlorinated Aromatic Ring

The presence of a chlorine atom and an ether-linked side chain on the benzene (B151609) ring dictates the regioselectivity and reactivity of the aromatic system in various transformations.

Electrophilic Aromatic Substitution (e.g., Nitration, Halogenation)

The alkoxy group (-OCH2CH2OH) is an activating group and an ortho-, para-director for electrophilic aromatic substitution reactions due to the lone pairs on the oxygen atom that can be donated to the ring through resonance. organicmystery.com The chlorine atom, on the other hand, is a deactivating group but is also an ortho-, para-director. hmhco.com The interplay of these two substituents governs the position of incoming electrophiles.

Nitration: The reaction of this compound with a mixture of concentrated nitric and sulfuric acids would be expected to introduce a nitro group onto the aromatic ring. hmhco.com The directing effects of the existing substituents would favor substitution at the positions ortho and para to the activating alkoxy group.

Halogenation: Introducing another halogen, such as bromine, onto the aromatic ring can be achieved through electrophilic aromatic substitution using a Lewis acid catalyst like ferric bromide (FeBr3). hmhco.commasterorganicchemistry.com The substitution pattern would again be directed by the existing groups.

Nucleophilic Aromatic Substitution Reactions of the Chlorine Atom

The chlorine atom on the aromatic ring is generally unreactive towards nucleophilic aromatic substitution (SNAr) unless the ring is activated by strong electron-withdrawing groups in the ortho and/or para positions. chemistrysteps.comyoutube.comyoutube.com In the case of this compound, the absence of such activating groups makes direct displacement of the chlorine atom by a nucleophile challenging under standard conditions. chemistrysteps.com

However, under very harsh conditions, such as high temperatures and pressures, or with the use of very strong bases like sodium amide (NaNH2), a nucleophilic substitution might be forced, potentially proceeding through an elimination-addition mechanism involving a benzyne (B1209423) intermediate. chemistrysteps.comyoutube.comyoutube.com This highly reactive intermediate could then be attacked by a nucleophile. youtube.comyoutube.com

Organometallic Reactions (e.g., Grignard Reagent Formation at the Chlorine Site for Subsequent Carbon-Carbon Bond Formation)

The formation of a Grignard reagent from this compound by reacting it with magnesium metal is complicated by the presence of the acidic hydroxyl group. byjus.commasterorganicchemistry.comlibretexts.org Grignard reagents are highly basic and would be quenched by the alcohol proton. masterorganicchemistry.comlibretexts.org

To achieve this transformation, the hydroxyl group would first need to be protected with a suitable protecting group that is stable to the conditions of Grignard reagent formation. Once protected, the aryl chloride can react with magnesium in an anhydrous ether solvent to form the corresponding Grignard reagent, (3-{[2-(protected-oxy)ethoxy]methyl}phenyl)magnesium chloride. byjus.commasterorganicchemistry.comumkc.edulibretexts.org This organometallic intermediate is a powerful nucleophile and can be used in a variety of subsequent reactions to form new carbon-carbon bonds, such as reactions with aldehydes, ketones, esters, and carbon dioxide. masterorganicchemistry.comlibretexts.org

Derivatization for the Construction of Complex Molecular Scaffolds

The functional groups present in this compound provide multiple handles for derivatization, allowing for its use as a building block in the synthesis of more complex molecules.

The hydroxyl group can be esterified or etherified to introduce a wide range of functionalities. For instance, it can react with carboxylic acids or their derivatives to form esters, or with alkyl halides to form different ethers.

The ether linkage, while generally stable, can be cleaved as discussed previously, allowing for the unmasking of a primary alcohol and 3-chlorotoluene, which can be further functionalized.

The chlorinated aromatic ring offers possibilities for cross-coupling reactions. For example, after conversion to a Grignard reagent (with prior protection of the alcohol), it can participate in coupling reactions. Palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, could also be employed to form new carbon-carbon or carbon-heteroatom bonds at the chlorine position, although this may require specific catalysts and conditions.

These derivatization strategies enable the incorporation of the this compound framework into larger and more complex molecular architectures, highlighting its utility in synthetic organic chemistry.

Advanced Spectroscopic and Structural Analysis of 2 3 Chlorobenzyl Oxy 1 Ethanol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, signal multiplicities, and correlations, a complete structural map can be assembled.

Proton (¹H) NMR for Chemical Environment and Spin-Spin Coupling Analysis

The ¹H NMR spectrum provides detailed information about the chemical environment of each proton. The expected spectrum of 2-[(3-Chlorobenzyl)oxy]-1-ethanol would exhibit distinct signals for the aromatic protons, the benzylic methylene (B1212753) protons, the two aliphatic methylene groups, and the hydroxyl proton.

The four protons on the 3-chlorophenyl ring are chemically non-equivalent and would present as a complex multiplet pattern in the aromatic region (typically δ 7.20-7.40 ppm). The protons adjacent to the chlorine atom and the benzylic ether group will have slightly different electronic environments, leading to distinct shifts. The benzylic protons (Ar-CH₂ -O) are expected to appear as a sharp singlet around δ 4.5-4.6 ppm, as they have no adjacent protons to couple with.

The two methylene groups of the ethanol (B145695) fragment (-O-CH₂ -CH₂ -OH) are adjacent and will therefore show spin-spin coupling, appearing as two triplets. The methylene group closer to the ether oxygen is more deshielded and is expected at approximately δ 3.70 ppm, while the methylene group attached to the hydroxyl function would appear slightly further upfield, around δ 3.60 ppm. The hydroxyl proton (-OH ) typically appears as a broad singlet, the chemical shift of which can vary depending on solvent, concentration, and temperature, but is often found between δ 2.0 and 3.0 ppm.

Table 1: Predicted ¹H NMR Data for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityIntegration
Ar-H 7.20 - 7.40Multiplet (m)4H
Ar-CH₂ -O~4.55Singlet (s)2H
O-CH₂ -CH₂OH~3.70Triplet (t)2H
OCH₂-CH₂ OH~3.60Triplet (t)2H
CH₂-OH 2.0 - 3.0Broad Singlet (br s)1H

Carbon-13 (¹³C) NMR for Carbon Skeleton and Hybridization States

The ¹³C NMR spectrum reveals each unique carbon atom in the molecule. For this compound, nine distinct signals are expected. The aromatic carbons appear in the downfield region (δ 125-141 ppm). The carbon atom bonded to the chlorine (C-Cl) is expected around δ 134.5 ppm, while the quaternary carbon to which the benzyl (B1604629) group is attached (C-Ar) would be near δ 140.4 ppm. acs.orgnih.gov The other four aromatic carbons will produce signals in the δ 125-130 ppm range. rsc.org

The sp³ hybridized carbons appear more upfield. The benzylic carbon (Ar-C H₂-O) is anticipated around δ 71-72 ppm. acs.orgnih.gov The two carbons of the ethanol moiety are expected at approximately δ 70 ppm (O-C H₂-CH₂OH) and δ 61 ppm (OCH₂-C H₂OH), with the carbon directly bonded to the hydroxyl group being the most upfield of the ether-linked carbons.

Table 2: Predicted ¹³C NMR Data for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C -Cl (Aromatic)~134.5
Quaternary Aromatic C ~140.4
Aromatic C H125.0 - 130.0
Ar-C H₂-O~71.5
O-C H₂-CH₂OH~70.0
OCH₂-C H₂OH~61.0

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Mapping

Two-dimensional (2D) NMR experiments are crucial for confirming the structural assignments made from 1D spectra by revealing through-bond correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other (typically over two or three bonds). sci-hub.se A key cross-peak in the COSY spectrum would be observed between the two methylene signals of the ethanol fragment (δ ~3.70 and δ ~3.60 ppm), confirming their adjacency.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum maps protons directly to the carbons they are attached to. It would show correlations between the aromatic protons (δ 7.20-7.40) and their respective carbons (δ 125-130), the benzylic protons (δ ~4.55) and the benzylic carbon (δ ~71.5), and the two sets of aliphatic methylene protons with their corresponding carbons (δ ~3.70 with δ ~70.0; δ ~3.60 with δ ~61.0).

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings (2-3 bonds) between protons and carbons, which is vital for connecting the molecular fragments. The most definitive correlations would be a cross-peak between the benzylic protons (Ar-CH₂ -) and the adjacent ether carbon of the ethanol chain (-O-C H₂-), and between the protons of that ether methylene group (-O-CH₂ -) and the benzylic carbon (Ar-C H₂-). These correlations would unambiguously confirm the ether linkage between the 3-chlorobenzyl and the 2-oxy-1-ethanol units.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy techniques, such as Infrared (IR) and Raman, are used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy for Characteristic Absorption Bands

The IR spectrum of this compound would display several key absorption bands confirming its structure. The most prominent feature would be a strong, broad absorption band for the O-H stretch of the primary alcohol, typically appearing in the region of 3300-3400 cm⁻¹.

Other significant absorptions include the C-H stretching vibrations. Aromatic C-H stretches are expected just above 3000 cm⁻¹, while aliphatic C-H stretches from the methylene groups will appear just below 3000 cm⁻¹ (around 2850-2960 cm⁻¹). The spectrum would also feature a strong C-O stretching band for the ether linkage around 1100 cm⁻¹ and another for the primary alcohol C-O bond near 1050 cm⁻¹. The C-Cl stretch typically gives a signal in the fingerprint region, between 600 and 800 cm⁻¹.

Table 3: Predicted IR Absorption Bands for this compound

Functional GroupVibration TypePredicted Frequency (cm⁻¹)Intensity
Alcohol (O-H)Stretch3300 - 3400Strong, Broad
Aromatic C-HStretch3000 - 3100Medium
Aliphatic C-HStretch2850 - 2960Medium
C-O-C EtherStretch~1100Strong
C-OH AlcoholStretch~1050Strong
C-ClStretch600 - 800Medium-Strong

Raman Spectroscopy (if available for specific vibrational modes)

While experimental Raman data for this specific compound is not commonly available, predictions can be made. Raman spectroscopy is particularly sensitive to symmetric vibrations and non-polar bonds. Therefore, the symmetric breathing modes of the benzene (B151609) ring would be expected to produce strong signals in the Raman spectrum. The C-C backbone stretches of the aliphatic chain and the C-O ether linkages would also be Raman active. In contrast to IR spectroscopy, the O-H stretching vibration is typically a weak signal in Raman spectra. Raman spectroscopy could be particularly useful for observing the C-Cl vibration, which often gives a distinct and identifiable signal.

Computational Chemistry Investigations of 2 3 Chlorobenzyl Oxy 1 Ethanol

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental to modern chemistry, providing insights that are often difficult or impossible to obtain through experimental means alone. These methods are used to determine the geometric and electronic properties of molecules with high accuracy.

Density Functional Theory (DFT) is a workhorse of computational chemistry, balancing accuracy with computational cost, making it ideal for studying molecules of this size. The B3LYP functional combined with a Pople-style basis set, such as 6-31G(d,p) or 6-311+G(2d,p), is a common and reliable method for optimizing molecular geometries and calculating electronic properties. researchgate.netnih.gov

While specific data for 2-[(3-Chlorobenzyl)oxy]-1-ethanol is not available, a typical output from such a calculation is presented in the illustrative table below.

Table 1: Illustrative DFT-Calculated Ground State Properties for this compound. This table represents the type of data that would be generated from a DFT/B3LYP/6-31G(d,p) calculation. The values are placeholders for illustrative purposes.

PropertyCalculated Value (Illustrative)Description
Total Energy-X.XXXXX HartreesThe total electronic energy of the molecule in its optimized, lowest-energy state.
Dipole Moment~2.5 - 3.5 DebyeA vector quantity indicating the magnitude and direction of the net molecular polarity.
Key Optimized Bond Lengths
C(benzyl)-O~1.43 ÅThe length of the ether bond between the benzylic carbon and the ether oxygen.
O-C(ethanol)~1.42 ÅThe length of the ether bond between the ether oxygen and the ethanol (B145695) carbon.
C-Cl~1.75 ÅThe length of the bond between the aromatic carbon and the chlorine atom.
O-H~0.96 ÅThe length of the hydroxyl group's O-H bond.
Key Optimized Bond Angles
C(benzyl)-O-C(ethanol)~112°The angle of the ether linkage, indicating its bent geometry.
Cl-C(aromatic)-C(aromatic)~120°The angle within the benzene (B151609) ring involving the chlorine-substituted carbon.

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity. youtube.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The HOMO is the orbital from which the molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital to which the molecule is most likely to accept electrons (acting as an electrophile).

The energy of the HOMO is related to the ionization potential, while the LUMO energy is related to the electron affinity. The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. nih.gov A small HOMO-LUMO gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.govresearchgate.net

For this compound, the HOMO is expected to be localized primarily on the electron-rich chlorobenzyl ring, which has π-orbitals. The LUMO would likely be an anti-bonding orbital (π*) also associated with the aromatic ring. From the HOMO and LUMO energies, various chemical reactivity descriptors can be calculated, as illustrated in Table 2. nih.govresearchgate.net

Table 2: Illustrative Frontier Orbital Properties and Global Reactivity Descriptors. These values, derived from HOMO and LUMO energies, help quantify the molecule's reactivity. The values are based on typical findings for similar molecules and are for illustrative purposes.

ParameterFormulaIllustrative ValueSignificance
EHOMO-~ -6.5 eVEnergy of the highest occupied molecular orbital; related to electron-donating ability.
ELUMO-~ -0.8 eVEnergy of the lowest unoccupied molecular orbital; related to electron-accepting ability.
HOMO-LUMO Gap (ΔE)ELUMO - EHOMO~ 5.7 eVIndicates chemical reactivity and kinetic stability. A smaller gap implies higher reactivity. nih.gov
Chemical Potential (μ)(EHOMO + ELUMO) / 2~ -3.65 eVRepresents the "escaping tendency" of electrons from the system.
Chemical Hardness (η)(ELUMO - EHOMO) / 2~ 2.85 eVMeasures the resistance to change in electron distribution or charge transfer. Hard molecules have a large gap.
Electrophilicity Index (ω)μ² / (2η)~ 2.34 eVA global measure of electrophilic character. nih.gov

A Molecular Electrostatic Potential (MEP or EPM) map is a visualization tool that illustrates the charge distribution on the electron density surface of a molecule. libretexts.orgyoutube.com It is invaluable for predicting how molecules will interact with each other, identifying sites for nucleophilic and electrophilic attack. researchgate.netscispace.com

The map is color-coded to represent different potential values. Regions of negative electrostatic potential (typically colored red or orange) are electron-rich and are susceptible to electrophilic attack. Conversely, regions of positive electrostatic potential (colored blue) are electron-poor and are susceptible to nucleophilic attack. Green and yellow areas represent regions of neutral or intermediate potential. youtube.com

For this compound, the MEP would show:

Negative Potential (Red/Orange): Concentrated around the electronegative oxygen atoms of the ether and hydroxyl groups, as well as the chlorine atom. The π-system of the benzene ring would also exhibit negative potential above and below the plane of the ring.

Positive Potential (Blue): Located on the hydrogen atom of the hydroxyl group (O-H) and, to a lesser extent, the hydrogens on the methylene (B1212753) carbons (CH2), as they are bonded to electron-withdrawing oxygen atoms.

This charge distribution is crucial for understanding non-covalent interactions like hydrogen bonding, which would be dominated by the hydroxyl group's hydrogen (donor) and the ether or hydroxyl oxygen (acceptor).

Conformational Analysis and Potential Energy Surfaces

Molecules with rotatable single bonds, like this compound, can exist in multiple spatial arrangements called conformations. Conformational analysis aims to identify the most stable conformers (energy minima) and the energy barriers to rotation between them. suniv.ac.in

The key flexible bonds in this molecule are the C-O-C ether linkage and the C-C bond in the ethanol fragment. A computational conformational analysis would involve systematically rotating these bonds (e.g., in 10° or 15° increments) and calculating the energy at each step. The results are plotted on a potential energy surface, which maps energy as a function of one or more dihedral angles.

Studies on small alcohols like ethanol and propanol (B110389) have shown that electron correlation effects are significant in accurately determining rotational barriers. nih.gov For the ethanol portion of the molecule, gauche and anti-conformations around the C-C bond would be expected. Similarly, the orientation of the benzyl (B1604629) group relative to the ethanol moiety around the ether linkage would have several low-energy arrangements. The most stable conformer would be the one that minimizes steric hindrance and optimizes any favorable intramolecular interactions, such as a potential weak hydrogen bond between the hydroxyl hydrogen and the ether oxygen.

Theoretical Studies on Reaction Mechanisms and Transition States

Computational chemistry can model the entire course of a chemical reaction, providing a detailed picture of the transformation from reactants to products. This involves locating the transition state—the highest energy point along the reaction pathway—and calculating the activation energy, which determines the reaction rate.

Ethers are generally stable but can be cleaved under strongly acidic conditions (e.g., using HBr or HI). openstax.org Benzyl ethers are particularly susceptible to cleavage due to the stability of the resulting benzylic carbocation. openstax.orgnih.gov

A theoretical study of the acid-catalyzed cleavage of this compound would model the following steps:

Protonation: The ether oxygen is first protonated by the acid, forming a good leaving group (an alcohol).

Cleavage (SN1-like pathway): The C(benzyl)-O bond breaks, forming a stable 3-chlorobenzyl carbocation and ethylene (B1197577) glycol. This pathway is likely due to the resonance stabilization of the benzylic cation.

Cleavage (SN2-like pathway): A nucleophile (e.g., Br⁻) attacks one of the adjacent carbons. Attack at the less-hindered primary carbon of the ethanol moiety would yield 3-chlorobenzyl alcohol and 2-bromoethanol. Attack at the benzylic carbon would yield a 3-chlorobenzyl halide and ethylene glycol.

Computational modeling would calculate the structures and energies of the intermediates and, crucially, the transition states for both the SN1 and SN2 pathways. By comparing the activation energies (the energy difference between the reactant and the transition state), the preferred reaction mechanism can be determined. It is expected that the SN1-like pathway involving the stable benzylic carbocation would have a lower activation energy and thus be the dominant mechanism. openstax.org

Additionally, benzyl ethers can be cleaved reductively via hydrogenolysis (H₂/Pd-C), a reaction that would yield toluene (B28343) and ethylene glycol. youtube.com Computational models could also investigate the mechanism of this heterogeneous catalytic reaction.

Investigation of Substitution Reactions on the Aromatic Ring

The reactivity of the aromatic ring in this compound towards substitution reactions is primarily governed by the electronic and steric influences of its two substituents: the chloro group (-Cl) and the benzyloxyethanol (B8438363) group (-CH2OCH2CH2OH). These reactions are typically electrophilic aromatic substitutions (EAS), where an electrophile replaces a hydrogen atom on the benzene ring.

The outcome of an electrophilic aromatic substitution reaction is determined by the directing effects of the substituents already present on the ring. The chloro group is a deactivating, ortho, para-directing substituent. This means it slows down the rate of reaction compared to unsubstituted benzene, but directs incoming electrophiles to the positions ortho (C2, C6) and para (C4) to itself. Conversely, the -CH2OCH2CH2OH group, being an alkyl-like substituent attached to the ring, is an activating, ortho, para-directing group. Activating groups increase the rate of reaction and also direct incoming electrophiles to their ortho (C2, C6) and para (C4) positions.

In this compound, the substituents are located at positions 1 and 3 on the benzene ring. The directing effects of both groups must be considered simultaneously to predict the regioselectivity of further substitutions.

Chloro Group (-Cl) at C3: Directs incoming electrophiles to positions C2, C4, and C6.

Benzyloxyethanol Group (-CH2R) at C1: Directs incoming electrophiles to positions C2, C4, and C6.

Both groups direct incoming electrophiles to the same positions (C2, C4, and C6). However, the activating -CH2R group has a stronger influence than the deactivating -Cl group. Therefore, substitution is strongly favored at these positions over position C5. The steric hindrance from the bulky -CH2OCH2CH2OH side chain may influence the relative yield of the ortho (C2, C6) versus the para (C4) substituted products, with the para position often being more accessible.

Computational chemistry, particularly using Density Functional Theory (DFT), provides a powerful tool for a more quantitative investigation. By calculating the energies of the carbocation intermediates (sigma complexes) formed during the reaction, the preferred substitution sites can be predicted. The stability of these intermediates is a key factor in determining the reaction pathway. A lower energy for the intermediate corresponds to a faster reaction rate for that specific substitution position.

Table 1: Predicted Regioselectivity for Electrophilic Aromatic Substitution on this compound
Position on RingInfluence of -CH2R Group (Activating)Influence of -Cl Group (Deactivating)Predicted OutcomeNotes
C2Ortho (Activating)Ortho (Directing)Favored ProductSome steric hindrance may apply.
C4Para (Activating)Ortho (Directing)Major ProductElectronically favored and sterically accessible.
C5Meta (Disfavored)Meta (Disfavored)Disfavored ProductNot favored by either group.
C6Ortho (Activating)Para (Directing)Favored ProductElectronically favored, but potential steric hindrance.

Nucleophilic aromatic substitution (NAS) on the ring is generally not favored. nih.gov This type of reaction requires the presence of strong electron-withdrawing groups (like -NO2) and a good leaving group, conditions which are not met in the structure of this compound. nih.gov

Quantitative Structure-Property Relationships (QSPR) based on Computed Molecular Descriptors

Quantitative Structure-Property Relationship (QSPR) models are mathematical equations that aim to predict the physical, chemical, or biological properties of compounds based on their molecular structure. conicet.gov.arnih.gov These models work by correlating the property of interest with calculated numerical values known as molecular descriptors. While no specific QSPR studies for this compound have been identified, the framework for creating such models for this and related compounds is well-established. nih.govresearchgate.net

The process begins with the computation of a wide range of molecular descriptors derived from the two-dimensional or three-dimensional representation of the molecule. For this compound, these descriptors can be categorized as follows:

Topological (2D) Descriptors: These are derived from the graph representation of the molecule and include molecular weight, atom counts, bond counts, and various topological indices (e.g., connectivity indices) that describe molecular size and branching.

Geometrical (3D) Descriptors: These are calculated from the 3D coordinates of the atoms and describe the molecule's size and shape. Examples include molecular surface area, molecular volume, and solvent-accessible surface area.

Electronic Descriptors: These quantify the electronic characteristics of the molecule. They are typically calculated using quantum chemical methods like DFT and include dipole moment, polarizability, ionization potential, electron affinity, and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).

Once calculated, these descriptors can be used to build regression models to predict various physical and chemical properties. For a compound like this compound, QSPR models could be developed to predict properties such as boiling point, vapor pressure, water solubility, and refractive index. For instance, studies on other classes of compounds like aliphatic alcohols have successfully used descriptors based on molecular polarizability and topology to predict boiling points and solubility with high accuracy. nih.govresearchgate.net

The table below outlines potential descriptors that could be computed for this compound and the properties they could help predict in a QSPR model.

Table 2: Potential Molecular Descriptors and Corresponding Properties for QSPR Modeling of this compound
Descriptor CategoryExample DescriptorsPotential Properties to Predict
TopologicalMolecular Weight, Wiener Index, Kier & Hall Connectivity IndicesBoiling Point, Molar Volume
GeometricalMolecular Surface Area, Molecular Volume, Solvent-Accessible Surface AreaSolubility, Refractive Index
ElectronicDipole Moment, Polarizability, HOMO/LUMO Energies, Electrostatic PotentialBoiling Point, Vapor Pressure, Solubility
ConstitutionalAtom Counts (C, H, O, Cl), Number of Rotatable BondsMolar Refractivity, Density

Research on structurally related benzyl alcohols has demonstrated the power of this approach. A successful model predicting toxicity was developed using the 1-octanol/water partition coefficient (log Kow), a property descriptor, in combination with the Hammett sigma constant, an electronic descriptor that quantifies the effect of the substituent on the aromatic ring. nih.gov This highlights how combining different types of descriptors can lead to robust and predictive QSPR models.

Applications in Advanced Organic Synthesis

2-[(3-Chlorobenzyl)oxy]-1-ethanol as a Versatile Building Block in Complex Molecule Synthesis

The versatility of this compound in the synthesis of complex molecules is derived from its identity as a bifunctional building block. It contains a primary alcohol, which can serve as a nucleophile or be readily oxidized to other functional groups, and a 3-chlorobenzyl ether, which primarily functions as a stable and reliable protecting group for a diol system. This dual functionality allows it to act as a linchpin, connecting different fragments of a molecule or introducing a protected hydroxyl group that can be unmasked at a later synthetic stage.

The presence of the chlorine atom on the benzyl (B1604629) group subtly modulates the electronic properties of the ether, influencing its stability and cleavage conditions compared to an unsubstituted benzyl ether. This feature can be exploited in multi-step syntheses where fine-tuning of protecting group lability is required. For instance, the alcohol moiety can be used in nucleophilic substitution or addition reactions to build a larger molecular framework, while the 3-chlorobenzyl group remains intact, protecting the ether oxygen. Subsequent removal of this group reveals a hydroxyl function, ready for further elaboration. This approach is particularly useful in the synthesis of polyether natural products, carbohydrates, and other polyhydroxylated compounds where differential protection is key.

Strategies for the Incorporation of the 3-Chlorobenzyl Ether-Alcohol Moiety into Diverse Chemical Scaffolds

The primary method for forming the 3-chlorobenzyl ether linkage is the Williamson ether synthesis, an SN2 reaction between an alkoxide and an alkyl halide. masterorganicchemistry.comlibretexts.org This robust and well-established reaction offers two main retrosynthetic pathways for preparing this compound itself, or for attaching the entire moiety to a more complex substrate.

Pathway A involves the reaction of the mono-alkoxide of ethylene (B1197577) glycol with 3-chlorobenzyl halide (chloride or bromide). This is often the preferred route as it utilizes simple, commercially available starting materials. A strong base, such as sodium hydride (NaH), is used to deprotonate one of the hydroxyl groups of ethylene glycol, which then acts as the nucleophile. masterorganicchemistry.com

Pathway B involves the reaction of the alkoxide of 3-chlorobenzyl alcohol with a 2-haloethanol, such as 2-chloroethanol (B45725) or 2-bromoethanol.

Once prepared, the free hydroxyl group of this compound can be used to incorporate the entire fragment into a larger molecule. For example, it can be deprotonated and reacted with an electrophilic site on a target scaffold, effectively installing a protected ethylene glycol unit.

Table 1: General Strategies for Williamson Ether Synthesis of the 3-Chlorobenzyl Ether-Alcohol Moiety This table presents generalized conditions for the Williamson ether synthesis. Actual reaction parameters may vary based on the specific substrate and scale.

Pathway Nucleophile Electrophile Base Typical Solvent
A Ethylene Glycol 3-Chlorobenzyl Chloride Sodium Hydride (NaH) Tetrahydrofuran (B95107) (THF), Dimethylformamide (DMF)
B 3-Chlorobenzyl Alcohol 2-Chloroethanol Sodium Hydride (NaH) Tetrahydrofuran (THF), Dimethylformamide (DMF)

Role in Protecting Group Chemistry and Selective Functionalization Strategies

Benzyl (Bn) ethers are one of the most widely used protecting groups for hydroxyl functions in organic synthesis due to their ease of installation, general stability to a wide range of acidic and basic conditions, and facile removal by catalytic hydrogenolysis. uwindsor.caresearchgate.netyoutube.com The 3-chlorobenzyl ether can be viewed as a substituted variant of the standard benzyl ether, offering a modified profile of stability and reactivity.

The electron-withdrawing nature of the chlorine atom at the meta-position decreases the electron density of the aromatic ring. This makes the 3-chlorobenzyl ether more stable towards certain oxidative cleavage conditions compared to electron-rich benzyl ethers like the p-methoxybenzyl (PMB) ether. organic-chemistry.orgnih.gov PMB ethers are readily cleaved by oxidants such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) or ceric ammonium (B1175870) nitrate (B79036) (CAN), conditions under which an unsubstituted or chloro-substituted benzyl ether would be significantly more stable. nih.govoup.com This difference allows for selective deprotection; a PMB ether could be removed from a molecule while a 3-chlorobenzyl ether at another position remains intact.

The primary method for cleaving the 3-chlorobenzyl ether, like its unsubstituted counterpart, is catalytic hydrogenolysis. This reaction involves hydrogen gas and a palladium catalyst (e.g., Pd/C) and is typically very clean and high-yielding, producing the deprotected alcohol and 3-chlorotoluene (B144806) as a byproduct. youtube.comorganic-chemistry.org Alternative methods include the use of strong Lewis acids, though this is less common and substrate-dependent. organic-chemistry.org

Table 2: Comparison of Benzyl-Type Protecting Groups for Alcohols This table provides a qualitative comparison of common benzyl-type protecting groups.

Protecting Group Abbreviation Typical Installation Common Cleavage Method(s) Stability Profile
Benzyl Bn Williamson Synthesis (NaH, BnBr) H₂, Pd/C (Hydrogenolysis) youtube.comorganic-chemistry.org Stable to most acids/bases.
p-Methoxybenzyl PMB Williamson Synthesis (NaH, PMBCl) DDQ, CAN (Oxidative); H₂, Pd/C; Strong Acid nih.govoup.com Labile to oxidants and acids.
3-Chlorobenzyl - Williamson Synthesis (NaH, 3-Cl-BnCl) H₂, Pd/C (Hydrogenolysis) More stable to oxidation than PMB; similar stability to Bn.

Development of Novel Synthetic Pathways Utilizing This Compound as a Key Intermediate

The bifunctional nature of this compound makes it an attractive starting point or key intermediate for the development of novel synthetic pathways. Its two distinct functional handles can be manipulated sequentially to build molecular complexity efficiently.

One potential strategy involves the functionalization of the primary alcohol. For example, oxidation of the alcohol to the corresponding aldehyde, 2-[(3-Chlorobenzyl)oxy]ethanal, would furnish a valuable intermediate. This aldehyde could then participate in a range of carbon-carbon bond-forming reactions, such as Wittig reactions, aldol (B89426) condensations, or Grignard additions. Alternatively, it could undergo reductive amination to introduce nitrogen-containing moieties. The 3-chlorobenzyl ether serves as a robust protecting group throughout these transformations, only to be removed at a later stage to reveal the hydroxyl group.

Another synthetic approach would be to convert the alcohol into a better leaving group, such as a tosylate or mesylate. This transforms the molecule into an electrophilic building block, capable of alkylating various nucleophiles (e.g., amines, thiols, carbanions) to introduce the 2-(3-chlorobenzyloxy)ethyl moiety into a target structure.

These examples highlight the potential of this compound as a key intermediate. By leveraging the distinct reactivity of its alcohol and protected ether functionalities, chemists can devise new and efficient routes to complex molecules that might otherwise require more convoluted, multi-step procedures.

Exploration of the 3 Chlorobenzyl Ether Motif in Chemical Biology and Advanced Scaffold Design

Design Principles for Modulating Chemical Interactions and Molecular Recognition

The specific arrangement of the chloro-substituent on the aromatic ring, combined with the flexibility of the ether linkage, provides a powerful tool for fine-tuning the physicochemical properties of a molecule to achieve desired biological interactions.

In the context of drug design, the chlorine atom is often referred to as a "magic chloro" due to its profound and versatile effects. nih.govrsc.orgchemrxiv.org It can serve as a bioisostere, mimicking other functional groups like methyl or hydroxyl groups, thereby modifying a compound's properties to enhance binding affinity, metabolic stability, or pharmacokinetic profiles. nih.gov The addition of chlorine can increase the stability of a compound and its physicochemical properties, often without negatively impacting its toxicity profile. nih.govrsc.org The resulting modification in the electrostatic potential map, particularly the creation of a positive region known as a "σ-hole" on the extension of the C-Cl bond, can facilitate halogen bonding, a crucial non-covalent interaction in ligand-receptor binding. nih.gov

Table 1: Comparison of Reactivity for Substituted Benzenes in Electrophilic Nitration

Compound Relative Rate of Nitration
Benzene (B151609) (Ar-H) 1.0
Fluorobenzene (Ar-F) 0.11
Chlorobenzene (B131634) (Ar-Cl) 0.02
Bromobenzene (Ar-Br) 0.06
Iodobenzene (Ar-I) 0.13

This table illustrates the deactivating effect of halogen substituents on the benzene ring towards electrophilic substitution, with chlorobenzene being significantly less reactive than benzene. stackexchange.com

The ether linkage and the associated alkyl chain are critical determinants of a molecule's three-dimensional shape, flexibility, and ability to adopt specific conformations required for biological activity. Unlike more rigid linkers such as esters or amides, the ether bond (C-O-C) provides significant rotational freedom. rsc.org

This inherent flexibility allows molecules containing the 3-chlorobenzyl ether motif to adapt their conformation to optimize interactions within a binding pocket. rsc.org Research on metal-organic frameworks has shown that incorporating alkyl ether groups can induce structural flexibility, allowing the framework to respond to the presence of guest molecules. nih.govresearchgate.net The length of the alkyl chain directly correlates with the degree of flexibility; longer chains allow for a greater range of motion. nih.gov

In the specific case of 2-[(3-Chlorobenzyl)oxy]-1-ethanol, the two-carbon alkyl chain (ethanol moiety) acts as a short, flexible spacer. This flexibility, while potentially carrying an entropic penalty upon binding, enables the molecule to position its key functional groups—the 3-chlorobenzyl ring and the terminal hydroxyl group—precisely for optimal molecular recognition, such as forming hydrogen bonds. rsc.orgacs.org The change from an ester to an ether linkage does not significantly alter thermodynamic features but can lead to pronounced differences in structural topology and molecular packing. rsc.org

Chemical Space Exploration and Scaffold Diversification of Related Structures

The 3-chlorobenzyl ether motif has been successfully incorporated into a variety of heterocyclic scaffolds, demonstrating its utility in generating diverse chemical libraries for drug discovery and chemical biology.

Oxazolidinones are an important class of synthetic antimicrobial agents. The incorporation of diverse substituents on the phenyl ring of the oxazolidinone core is a key strategy for modulating their spectrum of activity and overcoming resistance. Patent literature describes substituted phenyl oxazolidinones as being effective against a range of human and veterinary pathogens, including multi-resistant staphylococci and streptococci. google.com While a broad range of substitutions are explored, the inclusion of halogenated benzyl (B1604629) groups is a common approach to enhance the lipophilicity and binding interactions of these compounds. The 3-chlorobenzyl moiety can be integrated into these frameworks to probe specific regions of the bacterial ribosome binding site.

Coumarins (1-benzopyran-2-ones) are a large family of natural and synthetic compounds with a wide array of pharmacological activities, including anti-inflammatory, antimicrobial, and antitumor effects. nih.govrsc.org The coumarin (B35378) nucleus is often decorated with various substituents to develop potent and selective bioactive molecules. nih.gov The 3-chlorobenzyl group has been incorporated into coumarin derivatives to create hybrids for various therapeutic targets. For instance, coumarin derivatives are being investigated as multi-target-directed ligands for Alzheimer's disease, with substitutions at various positions on the coumarin scaffold designed to inhibit enzymes like acetylcholinesterase and monoamine oxidases. mdpi.com The 3-chlorobenzyl moiety can be attached, often via an ether or other linker, to fill hydrophobic pockets in enzyme active sites, contributing to binding affinity. nih.gov

Table 2: Biological Activity of Selected Coumarin Derivatives

Compound Type Target Activity
Coumarin-3-sulfonamides Cancer Cell Lines Potent Inhibitors
4-Hydroxycoumarin Gastric Carcinoma Cell Line Inhibited Cell Proliferation
3-(4-chlorophenyl) Coumarin Aromatase Inhibitor, mimics androgen D-ring

This table summarizes the diverse biological activities of coumarin derivatives, highlighting their potential in various therapeutic areas. nih.gov

Imidazole and pyrazolone (B3327878) are fundamental heterocyclic scaffolds in medicinal chemistry. The 3-chlorobenzyl group is a common substituent used to create derivatives with tailored biological activities. For example, 1-(3-Chlorobenzyl)imidazole is a known chemical entity. ncats.io Imidazole-containing compounds are explored for a wide range of therapeutic applications, and the lipophilic and electronically distinct nature of the 3-chlorobenzyl group can enhance target engagement.

Similarly, pyrazolone derivatives are recognized for their anti-inflammatory, analgesic, and antimicrobial properties. japsonline.com Structure-activity relationship studies on pyrazolone derivatives have shown that the nature and position of substituents are critical for their biological effect. The 3-chlorobenzyl motif can be incorporated into these structures to generate novel agents. Research into pyrazole (B372694) and imidazo-pyrazole compounds has demonstrated that structural features, including substituents on the core scaffold, can switch the biological activity, for instance, by modulating the phosphorylation of key signaling proteins like p38MAPK. nih.gov

Table 3: List of Mentioned Compounds

Compound Name
This compound
Benzene
Fluorobenzene
Chlorobenzene
Bromobenzene
Iodobenzene
1-(3-Chlorobenzyl)imidazole
Coumarin
4-Hydroxycoumarin
Coumarin-3-sulfonamides
3-(4-chlorophenyl) Coumarin
Oxazolidinone
Pyrazolone
Imidazole

Incorporation into Pyrrole and Triazole Frameworks

The versatile 3-chlorobenzyl ether moiety can be integrated into various heterocyclic systems, such as pyrroles and triazoles, to generate novel compounds with potential applications in drug discovery. The primary alcohol functional group in this compound serves as a key handle for these synthetic transformations.

The synthesis of N-substituted pyrroles can be achieved through several methods, including the Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine. mdpi.comresearchgate.net In this context, this compound can be converted to the corresponding amine, which can then be reacted with a suitable 1,4-dicarbonyl compound to yield the desired N-substituted pyrrole. The Clauson-Kaas synthesis offers an alternative route, utilizing 2,5-dimethoxytetrahydrofuran (B146720) as a 1,4-dicarbonyl surrogate that reacts with amines under acidic conditions. organic-chemistry.orgnih.govbath.ac.uk

Triazole derivatives can be synthesized through various modern synthetic methodologies. organic-chemistry.orgraco.catnih.gov A common approach is the Huisgen 1,3-dipolar cycloaddition of an azide (B81097) with an alkyne, often catalyzed by copper(I) to afford 1,4-disubstituted 1,2,3-triazoles. nih.gov The alcohol functionality of this compound can be converted to an azide or an alkyne to participate in this "click chemistry" reaction. For instance, conversion of the alcohol to the corresponding azide, followed by reaction with a terminal alkyne, would yield the 1,2,3-triazole derivative. Alternatively, the alcohol can be transformed into a terminal alkyne, which can then be reacted with an organic azide. organic-chemistry.org A series of new triazole alcohol antifungals have been designed by replacing one of the triazolyl moieties from fluconazole (B54011) with a distinct 4-amino-3-mercapto-1,2,4-triazole motif. nih.gov

Table 1: Synthetic Strategies for Pyrrole and Triazole Incorporation

HeterocycleSynthetic MethodKey Intermediate from this compound
PyrrolePaal-Knorr Synthesis2-[(3-Chlorobenzyl)oxy]-1-aminoethane
PyrroleClauson-Kaas Synthesis2-[(3-Chlorobenzyl)oxy]-1-aminoethane
1,2,3-TriazoleHuisgen 1,3-Dipolar Cycloaddition1-(azidomethyl)-3-chlorobenzene or 1-(ethynyloxymethyl)-3-chlorobenzene

Structural Analogues and Isosteres in Chemical Design

The design of structural analogues and isosteres of this compound is a key strategy in medicinal chemistry to modulate its physicochemical properties and biological activity. Bioisosterism involves the replacement of a functional group with another that has similar steric and electronic properties, which can lead to improved potency, selectivity, or metabolic stability.

Classical bioisosteres for the 3-chlorobenzyl group could involve the replacement of the chlorine atom with other halogens (e.g., fluorine, bromine) or with a methyl or trifluoromethyl group. cambridgemedchemconsulting.com These subtle changes can influence the lipophilicity and electronic nature of the aromatic ring, potentially impacting interactions with biological targets. Non-classical bioisosteres could involve replacing the entire phenyl ring with other aromatic or heteroaromatic systems, such as pyridine, thiophene, or pyrazole, to explore different binding interactions and vector spaces. nih.gov

The ether linkage is another point for modification. It can be replaced with bioisosteric groups such as a thioether, an amine, or a methylene (B1212753) group to alter the flexibility and hydrogen bonding capacity of the molecule. cambridgemedchemconsulting.com

Table 2: Potential Bioisosteric Replacements for this compound

Original MoietyBioisosteric ReplacementPotential Impact
3-Chloro substituent-F, -Br, -CH3, -CF3Altered lipophilicity and electronic properties
Phenyl ringPyridyl, Thienyl, PyrazolylModified aromatic interactions and hydrogen bonding potential
Ether linkage (-O-)Thioether (-S-), Amine (-NH-), Methylene (-CH2-)Changes in bond angle, flexibility, and polarity
Ethanol (B145695) side chainPropanol (B110389), isopropanol, or other short-chain alcoholsModified polarity and steric bulk

Strategies for Chemical Modification and Rational Scaffold Development

Rational scaffold development aims to create new molecular architectures based on a known active compound. Scaffold hopping is a powerful strategy in this regard, where the core structure of a molecule is replaced with a topologically different scaffold while maintaining the key pharmacophoric features. nih.govdtic.milnih.gov Starting from the this compound scaffold, one could envision replacing the benzyl ether core with other rigid or semi-rigid linkers that present the key functional groups in a similar spatial arrangement.

Chemical modifications of the this compound scaffold can be systematically explored to establish structure-activity relationships (SAR). The primary alcohol provides a versatile handle for a variety of transformations. It can be oxidized to an aldehyde or a carboxylic acid, which can then be used in a wide range of subsequent reactions such as reductive amination, esterification, or amide bond formation. siu.edu The benzyl ether itself can also be a target for modification. For instance, visible-light-mediated oxidative debenzylation can be employed to remove the benzyl group, revealing the underlying alcohol for further functionalization. nih.govacs.org This allows for the use of the benzyl ether as a temporary protecting group in a more complex synthesis. organic-chemistry.orgyoutube.com

Conclusion and Future Directions in Research on 2 3 Chlorobenzyl Oxy 1 Ethanol

Synthesis of Novel Analogs with Tailored Chemical Reactivity

The synthesis of 2-[(3-Chlorobenzyl)oxy]-1-ethanol can be readily envisioned through the well-established Williamson ether synthesis. beilstein-journals.orgnih.govmasterorganicchemistry.comyoutube.comlibretexts.orgwikipedia.org This reaction would involve the deprotonation of ethylene (B1197577) glycol to form an alkoxide, followed by a nucleophilic attack on 3-chlorobenzyl chloride. The primary nature of the alkyl halide is ideal for an SN2 mechanism, which should lead to the desired ether in good yield. masterorganicchemistry.comlibretexts.orgwikipedia.org

Building upon this foundational synthesis, the creation of novel analogs with tailored chemical reactivity is a promising area of research. By modifying either the benzyl (B1604629) or the ethanol (B145695) moiety, a diverse library of compounds could be generated. For instance, introducing different substituents on the aromatic ring could modulate the electronic properties of the molecule, influencing its reactivity and potential interactions in biological systems. Similarly, derivatization of the primary alcohol of the ethanol fragment could open up avenues for creating more complex molecules, such as esters and other ethers.

Alternative synthetic strategies for forming benzyl ethers, such as using 2-benzyloxy-1-methylpyridinium triflate, could also be explored, particularly for substrates that are sensitive to the basic conditions of the Williamson ether synthesis. beilstein-journals.orgnih.govorgsyn.org

Advanced Spectroscopic and Computational Approaches for Deeper Mechanistic Understanding

Predicted Spectroscopic Data

Spectroscopic Technique Predicted Characteristics
¹H NMR The spectrum would be expected to show distinct signals for the aromatic protons, the benzylic methylene (B1212753) protons (around 4.5 ppm), the two methylene groups of the ethanol moiety (in the 3.5-4.0 ppm range), and the hydroxyl proton (variable shift). The splitting patterns would provide valuable information about the connectivity of the molecule. youtube.comyoutube.comyoutube.com
¹³C NMR The ¹³C NMR spectrum would display signals for the aromatic carbons (in the 125-150 ppm range), the benzylic carbon (around 70 ppm), and the two carbons of the ethanol group (in the 60-75 ppm range). oregonstate.edulibretexts.orgorganicchemistrydata.org
Infrared (IR) Spectroscopy The IR spectrum would be characterized by a broad O-H stretching band around 3300-3400 cm⁻¹, C-O stretching bands for the ether and alcohol functionalities, and absorption bands corresponding to the chlorinated aromatic ring.
Mass Spectrometry The mass spectrum would be expected to show a molecular ion peak and characteristic fragmentation patterns, including the loss of the hydroxyl group, cleavage of the ether bond, and fragmentation of the benzyl group. libretexts.orgwhitman.edulibretexts.orgyoutube.com The presence of chlorine would result in a characteristic M+2 isotope peak. libretexts.org

Beyond experimental spectroscopy, advanced computational methods, such as Density Functional Theory (DFT), can provide deeper insights into the molecule's electronic structure, bond energies, and reaction mechanisms. mdpi.com Computational studies could be employed to model reaction pathways, predict the stability of intermediates, and understand the influence of the chloro-substituent on the reactivity of the benzylic position and the ether linkage.

Expansion of Synthetic Applications in Emerging Organic Transformations

The unique combination of a 3-chlorobenzyl group and a primary alcohol in this compound makes it a potentially valuable building block in a variety of organic transformations. The benzyl ether moiety is a common protecting group for alcohols, and the chloro-substituent can offer different deprotection strategies compared to standard benzyl ethers. organic-chemistry.orgnih.gov

Furthermore, the benzylic position is known to be susceptible to a range of chemical transformations, including oxidation and C-H functionalization. nih.govorganic-chemistry.org The presence of the chloro group could influence the selectivity and efficiency of these reactions. Recent advances in photoredox catalysis have enabled the direct arylation of benzylic ethers, opening up new possibilities for creating complex molecular architectures. nih.gov Investigating the reactivity of this compound in such emerging transformations could lead to the development of novel synthetic methodologies.

The primary alcohol also provides a handle for further functionalization. It can be oxidized to an aldehyde or a carboxylic acid, or it can be used in esterification or etherification reactions to build larger molecules. The interplay between the reactivity of the alcohol and the benzylic position could be exploited to design elegant and efficient synthetic routes.

Future Prospects for the Rational Design and Application of 3-Chlorobenzyl Ether Derivatives in Specialized Chemical Fields

The exploration of this compound and its analogs could have significant implications for various specialized chemical fields. The incorporation of chlorine atoms into organic molecules is a common strategy in medicinal chemistry to enhance biological activity. Therefore, 3-chlorobenzyl ether derivatives could serve as scaffolds for the development of new therapeutic agents.

The development of new protecting groups with tailored stability and cleavage conditions is an ongoing area of research in organic synthesis. acs.orgrug.nl The 3-chlorobenzyl group, with its unique electronic properties, could be developed into a useful addition to the toolbox of protecting groups available to synthetic chemists.

Moreover, the study of the reactivity of these compounds in catalytic processes could lead to the discovery of new catalysts and reaction pathways. The rational design of 3-chlorobenzyl ether derivatives with specific electronic and steric properties could enable highly selective and efficient transformations that are currently challenging to achieve. The insights gained from studying this specific compound could pave the way for the broader application of 3-chlorobenzyl ether derivatives in materials science, agrochemistry, and other specialized chemical fields.

Q & A

Q. What is a standard laboratory-scale synthesis protocol for 2-[(3-Chlorobenzyl)oxy]-1-ethanol?

A typical synthesis involves reacting 3-chlorobenzyl chloride with a hydroxyl-containing precursor (e.g., ethanol derivatives) under reflux conditions. For example:

  • Procedure : Reflux 3-chlorobenzyl chloride (30 mmol) with a hydroxyl substrate (25 mmol) in absolute ethanol (50 mL) using anhydrous K₂CO₃ (50 mmol) as a base catalyst for 6 hours. Monitor reaction completion via color change or TLC. Quench with cold water, filter the precipitate, wash with ethanol, and recrystallize for purification .
  • Characterization : Confirm structure via ¹H/¹³C NMR and HRMS. For derivatives, typical NMR peaks include δ 7.3–7.5 ppm (aromatic protons) and δ 4.5–4.7 ppm (OCH₂ group) .

Q. How is the purity of this compound validated in research settings?

  • Analytical Methods : Use reverse-phase HPTLC or HPLC with UV detection (λ = 254 nm). A validated green HPTLC method employs silica gel plates and a mobile phase of ethyl acetate:methanol:ammonia (6:3:1 v/v) for baseline separation .
  • Quantification : Compare retention factors (Rf) and peak areas against reference standards. Purity >95% is typically required for biological assays.

Q. What are the primary biological screening models for this compound?

  • Antifungal Activity : Screen against Candida albicans and Aspergillus niger using broth microdilution (MIC assays). Derivatives like 1-[1-[2-[(3-chlorobenzyl)oxy]phenyl]vinyl]-1H-imidazole hydrochloride show MIC values <1 µg/mL .
  • Receptor Binding : Test adenosine A1 receptor agonism via radioligand displacement assays (e.g., [³H]DPCPX binding in HEK-293 cells) .

Advanced Research Questions

Q. How can reaction yields be optimized during the synthesis of this compound derivatives?

  • Catalyst Screening : Compare K₂CO₃ (yield ~51%) with NaH (yield ~70%) in aprotic solvents like THF. NaH enhances nucleophilic substitution efficiency but requires strict anhydrous conditions .
  • Solvent Effects : Ethanol favors O-alkylation, while DMF may reduce side reactions. Reflux time optimization (6–12 hours) balances yield and purity .

Q. How do structural modifications influence biological activity?

  • SAR Insights :

    Substituent Activity Trend Example
    3-Cl on benzylEnhanced antifungalMIC = 0.5 µg/mL
    Ethanol moietyImproved solubilityLogP reduction by 0.8
    • Advanced Design : Introduce spirocyclic or boronate groups (e.g., 4,4,5,5-tetramethyl-1,3,2-dioxaborolane) to modulate target affinity .

Q. How are spectral data contradictions resolved during characterization?

  • Case Study : A ¹H NMR signal at δ 1.4 ppm (tert-butyl group) in a derivative initially suggested impurities. HRMS (m/z 348.1337 [M + Na]⁺) and 2D NMR confirmed the correct structure, attributing the signal to a rotational isomer .
  • Best Practice : Cross-validate with DEPT-135 (to distinguish CH₂/CH₃ groups) and HSQC for C-H coupling .

Q. What methodologies address stability issues in biological assays?

  • Degradation Pathways : Hydrolysis of the ether bond under acidic conditions (pH <3). Stabilize using buffered solutions (pH 7.4) or lyophilization .
  • Metabolite Tracking : LC-MS/MS identifies primary metabolites like 3-chlorobenzoic acid in hepatic microsomal assays .

Methodological Challenges and Solutions

Q. How are reaction by-products minimized during scale-up?

  • By-Product Analysis : GC-MS identifies chlorinated dimers (e.g., bis-3-chlorobenzyl ether). Use flash chromatography (EtOAc/hexanes, 20–30%) for purification .
  • Process Control : Maintain stoichiometric excess of the hydroxyl substrate (1:1.2 molar ratio) to suppress dimerization .

Q. What safety protocols are critical for handling this compound?

  • Hazard Mitigation : Use fume hoods, nitrile gloves, and eye protection. Refer to SDS guidelines for spills (neutralize with 5% NaHCO₃) .
  • Waste Disposal : Incinerate chlorinated waste at >1,000°C to prevent environmental release .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.